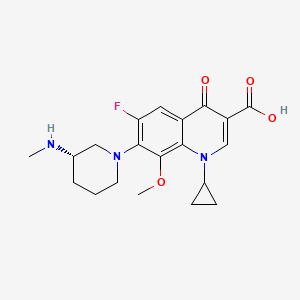
Balofloxacin, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balofloxacin, (S)- is a fluoroquinolone antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . Balofloxacin functions by inhibiting the action of DNA-gyrase, preventing bacterial cells from reproducing or repairing themselves, resulting in cellular death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Balofloxacin can be synthesized through a series of chemical reactions involving the formation of its core quinolone structure. One common method involves the reaction of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid with various reagents under controlled conditions . The synthesis typically involves steps such as cyclization, fluorination, and methoxylation.
Industrial Production Methods
In industrial settings, the production of Balofloxacin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification . The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Balofloxacin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various alkylating agents are used for substitution reactions to modify the quinolone ring.
Major Products Formed
The major products formed from these reactions include modified quinolone derivatives with enhanced antibacterial activity .
Scientific Research Applications
Balofloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Used in the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
Balofloxacin exerts its effects by inhibiting the bacterial enzymes DNA-gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and repair. By inhibiting their action, Balofloxacin prevents bacterial cells from reproducing, leading to cell death . The compound’s molecular targets include the DNA-gyrase and topoisomerase IV enzymes, which are essential for maintaining the supercoiled structure of bacterial DNA .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Pazufloxacin: Used for its broad-spectrum antibacterial activity.
Uniqueness
Balofloxacin is unique due to its enhanced activity against Gram-positive bacteria, including MRSA and Streptococcus pneumoniae . Its specific molecular modifications provide it with a distinct pharmacological profile compared to other fluoroquinolones .
Properties
CAS No. |
165619-84-1 |
|---|---|
Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
InChI Key |
MGQLHRYJBWGORO-NSHDSACASA-N |
Isomeric SMILES |
CN[C@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















